molecular formula C40H68O7P2 B1233286 Octaprenyl diphosphate

Octaprenyl diphosphate

Cat. No.: B1233286
M. Wt: 722.9 g/mol
InChI Key: IKKLDISSULFFQO-DJMILUHSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octaprenyl diphosphate (OPP) is a linear C40 isoprenoid compound belonging to the class of tetraterpenoids, which consists of 10 consecutively linked isoprene units . It serves as a critical substrate in the biosynthesis of isoprenoid quinones, functioning as the direct precursor for the side chain of both ubiquinone (coenzyme Q) and menaquinone (vitamin K2) in bacteria such as Escherichia coli . The enzyme octaprenyl pyrophosphate synthase (OPPs), encoded by the essential ispB gene in E. coli , catalyzes its formation through the sequential condensation of farnesyl pyrophosphate (FPP) with five molecules of isopentenyl pyrophosphate (IPP) . Research into OPPs has revealed that its active site features an elongated tunnel, with specific methionine residues (M123 and M135 in E. coli ) acting as a "double-floor" to determine the final C40 chain length of the product . Studies of the enzyme's kinetics indicate that the release of the hydrophobic OPP product from the active site is the rate-limiting step in the catalytic cycle . As a key intermediate in the terpenoid backbone biosynthesis pathway, this compound is an indispensable reagent for studies focusing on bacterial respiratory chains, electron transport systems, ATP production, and the development of novel antibacterial agents . This product is intended for Research Use Only.

Properties

Molecular Formula

C40H68O7P2

Molecular Weight

722.9 g/mol

IUPAC Name

[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl] phosphono hydrogen phosphate

InChI

InChI=1S/C40H68O7P2/c1-33(2)17-10-18-34(3)19-11-20-35(4)21-12-22-36(5)23-13-24-37(6)25-14-26-38(7)27-15-28-39(8)29-16-30-40(9)31-32-46-49(44,45)47-48(41,42)43/h17,19,21,23,25,27,29,31H,10-16,18,20,22,24,26,28,30,32H2,1-9H3,(H,44,45)(H2,41,42,43)/b34-19+,35-21+,36-23+,37-25+,38-27+,39-29+,40-31+

InChI Key

IKKLDISSULFFQO-DJMILUHSSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Introduction to Octaprenyl Diphosphate

This compound is a crucial compound in the biosynthesis of various isoprenoid compounds, particularly ubiquinones (coenzyme Q) and menaquinones (vitamin K2). It is synthesized from farnesyl diphosphate and isopentenyl diphosphate by the enzyme this compound synthase. This compound plays a significant role in cellular respiration and electron transport chains, making it essential for energy production in aerobic organisms.

Biosynthesis of Ubiquinone and Menaquinone

This compound serves as a precursor for the biosynthesis of ubiquinone and menaquinone, which are vital for mitochondrial function and energy production. Studies have shown that this compound synthase catalyzes the condensation of farnesyl diphosphate with multiple isopentenyl diphosphate molecules to produce this compound, which is then utilized in the synthesis of these quinones .

Target for Antibiotic Development

Recent research has highlighted the potential of this compound as a target for novel antibiotic compounds. Bisphosphonates, which inhibit various prenyltransferases including this compound synthase, have shown promising antibacterial activity against pathogens such as Bacillus anthracis and Mycobacterium smegmatis. These compounds disrupt the biosynthesis of quinones, thereby impairing bacterial cell wall synthesis .

Role in Cancer Research

The manipulation of this compound pathways is being explored for cancer treatment strategies. By understanding how this compound contributes to the formation of specific isoprenoids, researchers aim to develop therapies that can inhibit cancer cell growth by targeting metabolic pathways reliant on these compounds .

Plant Metabolism and Secondary Metabolite Production

In plant systems, this compound is involved in the biosynthesis of secondary metabolites that have pharmaceutical applications. For instance, studies have indicated that transgenic plants engineered to enhance this compound levels can lead to increased production of beneficial terpenoids and flavonoids .

Case Study 1: Antibacterial Bisphosphonates

A study investigated various bisphosphonates' efficacy against this compound synthase. The results demonstrated that certain lipophilic bisphosphonates exhibited low nanomolar activity against this enzyme, suggesting their potential as antibiotic agents targeting quinone biosynthesis pathways in bacteria .

Case Study 2: Transgenic Plants for Enhanced Metabolite Production

Research involving transgenic tomato plants showed that co-expression of genes related to this compound synthesis led to a significant increase in monoterpene production. This highlights the importance of this compound not only in primary metabolism but also in enhancing secondary metabolite yields for agricultural applications .

Table 1: Comparison of this compound Applications

Application AreaDescriptionKey Findings
Ubiquinone BiosynthesisPrecursor for mitochondrial coenzyme Q productionEssential for cellular respiration
Antibiotic DevelopmentTarget for bisphosphonate inhibitorsEffective against specific bacterial strains
Cancer ResearchManipulation of metabolic pathwaysPotential therapeutic strategies
Plant MetabolismEnhances secondary metabolite productionIncreased yields of terpenoids and flavonoids

Table 2: Efficacy of Bisphosphonates Against this compound Synthase

Compound NameIC50 (µM)Target OrganismMechanism of Action
Zoledronate<1Escherichia coliInhibits prenyltransferase activity
Alendronate~5Bacillus anthracisDisrupts quinone biosynthesis
Risedronate~10Mycobacterium smegmatisInhibits cell wall synthesis

Preparation Methods

Enzymatic Synthesis via Octaprenyl Diphosphate Synthase

Catalytic Mechanism of OPPS

OPPS (EC 2.5.1.84) catalyzes the sequential condensation of farnesyl diphosphate (FPP, C15) with five isopentenyl diphosphate (IPP, C5) units to form OPP (C40). The reaction proceeds via a "head-to-tail" mechanism, where the α-phosphate of IPP attacks the allylic carbocation of FPP, elongating the chain by one isoprene unit per cycle. Crystal structures reveal that OPPS adopts a conserved trans-prenyltransferase fold, with a deep hydrophobic cavity accommodating the growing polyprenyl chain.

Substrate Binding and Residue Interactions

Critical residues in E. coli OPPS include:

  • D85 : Part of the first DDXXD motif, forming hydrogen bonds with R93 to stabilize FPP binding.
  • R94 : Coordinates the diphosphate group of IPP via ionic interactions.
  • K170 and T171 : Stabilize the farnesyl carbocation intermediate during catalysis.
  • K225 and K235 : Located in a flexible loop that closes over the active site upon FPP binding, enhancing catalytic efficiency.

Mutagenesis studies demonstrate that replacing D85 with alanine reduces FPP binding affinity by 50-fold, while R94A mutants show a 200-fold decrease in IPP binding. These residues collectively ensure precise alignment of substrates for each condensation step.

Recombinant OPPS Production and Optimization

OPPS is typically overexpressed in E. coli BL21(DE3) strains using pET vectors. Purification via nickel-affinity chromatography yields ~20 mg/L of active enzyme. Activity assays using [14C]-IPP indicate a kcat of 0.8 s−1 and Km values of 12 µM (FPP) and 9 µM (IPP). Table 1 summarizes kinetic parameters for wild-type and mutant OPPS variants.

Table 1: Kinetic Parameters of E. coli OPPS Variants

Variant Km (FPP, µM) Km (IPP, µM) kcat (s−1)
Wild-type 12 ± 2 9 ± 1 0.8 ± 0.1
D85A 580 ± 40 11 ± 2 0.02 ± 0.01
R94A 15 ± 3 1800 ± 200 0.001 ± 0.0005
K225A 14 ± 2 10 ± 1 0.1 ± 0.02

Data adapted from site-directed mutagenesis studies.

Chemical Synthesis Strategies

Stepwise Isoprenoid Chain Elongation

Chemical synthesis of OPP involves iterative coupling of isoprene units followed by phosphorylation. A representative approach includes:

  • Geranylgeraniol Synthesis : Coupling geraniol (C10) with IPP-derived units using Wittig or Julia–Kocienski olefination.
  • Diphosphate Formation : Treatment of the polyprenol with POCl3 in anhydrous pyridine, followed by hydrolysis to yield the diphosphate.

However, stereochemical control at each double bond remains challenging, often resulting in mixtures of cis and trans isomers. Purification via reverse-phase HPLC typically yields <5% of all-trans OPP.

Semi-Synthetic Approaches

Hybrid methods combine enzymatic and chemical steps:

  • Short-Chain Prenyl Diphosphate Synthesis : OPPS is used to generate C25 or C30 intermediates from FPP and IPP.
  • Chemical Elongation : The intermediate is reacted with synthetic isoprenoid phosphates to reach C40.

This strategy improves stereochemical purity but requires laborious intermediate purification.

Comparative Analysis of Preparation Methods

Table 2: Efficiency Metrics for OPP Synthesis Methods

Method Yield (%) Purity (all-trans) Time Cost (USD/g)
Enzymatic (OPPS) 85–92 >99% 6–8 h 120–150
Chemical 3–5 70–80% 72–96 h 2,400–3,000
Semi-Synthetic 25–30 90–95% 24–48 h 800–1,200

Enzymatic synthesis outperforms chemical routes in yield, stereoselectivity, and cost, making it the preferred method for research and industrial applications.

Q & A

What is the primary metabolic role of octaprenyl diphosphate (OPP) in bacterial systems?

Basic Research Question
OPP serves as a critical intermediate in bacterial isoprenoid biosynthesis, primarily functioning as the side-chain precursor for ubiquinone (UQ) biosynthesis and cell wall components. In Escherichia coli, OPP is synthesized by this compound synthase (IspB) and is essential for generating UQ-8, a redox-active cofactor in the electron transport chain . Additionally, OPP derivatives contribute to lipid carrier synthesis for peptidoglycan assembly in gram-negative bacteria .

Methodological Insight : To confirm OPP's role, researchers employ gene knockout studies (e.g., ispB deletion in E. coli) paired with LC-MS/MS analysis to monitor UQ-8 depletion and growth defects under respiratory stress .

How is this compound synthase (IspB) experimentally characterized?

Basic Research Question
IspB is characterized via heterologous expression in model organisms (e.g., Saccharomyces cerevisiae or E. coli mutants) followed by enzyme activity assays. For example, complementation of E. coli ΔispB with sdsA (solanesyl diphosphate synthase) demonstrated functional cross-species compatibility, producing UQ-9 instead of UQ-8 without growth defects . Sequence alignment and conserved domain analysis (e.g., seven conserved regions in prenyltransferases) further identify catalytic residues .

Methodological Insight : Use in vitro assays with radiolabeled isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) substrates to quantify OPP synthesis rates .

How do researchers determine the chain-length specificity of this compound synthase?

Advanced Research Question
Chain-length determination in IspB involves structural analysis of active-site residues and substrate-binding pockets. X-ray crystallography of ligand-bound IspB (e.g., with farnesyl diphosphate analogs) reveals hydrophobic cavities that accommodate eight isoprene units . Mutagenesis of conserved residues (e.g., positions near the "floor" of the active site) alters product specificity, as shown in studies with Bacillus subtilis heptaprenyl diphosphate synthase .

Methodological Insight : Combine homology modeling (using tools like SWISS-MODEL) with site-directed mutagenesis to test hypotheses about steric constraints .

What experimental approaches resolve contradictions in ubiquinone side-chain length functionality?

Advanced Research Question
Despite differences in UQ side-chain lengths (e.g., UQ-8 in E. coli vs. UQ-9 in Rhodobacter capsulatus), cross-species complementation assays reveal functional redundancy. For instance, expressing sdsA in E. coli ΔispB restored respiration with UQ-9, indicating side-chain length is not strictly species-specific . Contradictory data (e.g., growth phenotypes) are resolved by comparing metabolic flexibility via isotopic labeling of UQ pools and respiratory activity assays .

Methodological Insight : Use CRISPR-Cas9 to engineer chimeric synthases and quantify UQ variants via HPLC-UV .

How can metabolic network analysis elucidate OPP's role in host-microbe interactions?

Advanced Research Question
Computational tools like MAPPS integrate genomic and metabolomic data to map OPP-dependent pathways. For example, host-microbe interaction studies in Rickettsia parkeri predicted OPP as a precursor for both bacterial peptidoglycan and host ubiquinone, highlighting potential therapeutic targets . Knockout strains combined with RNA-seq validate pathway dependencies.

Methodological Insight : Apply constraint-based modeling (e.g., COBRA Toolbox) to simulate OPP flux under varying nutrient conditions .

What structural insights explain OPP's interaction with LytR-Cps2a-Psr family proteins?

Advanced Research Question
Cryo-EM and X-ray crystallography (e.g., PDB ID 3TFL) show that LytR-Cps2a-Psr proteins bind OPP via hydrophobic pockets, facilitating its integration into cell wall polymers. Molecular dynamics simulations further reveal conformational changes during lipid transfer .

Methodological Insight : Use surface plasmon resonance (SPR) to quantify binding affinities between purified OPP and recombinant protein domains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octaprenyl diphosphate
Reactant of Route 2
Octaprenyl diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.